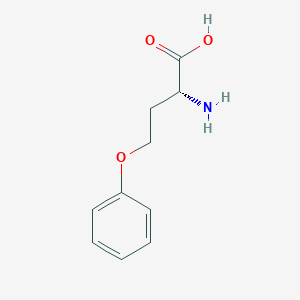

(2R)-2-Amino-4-phenoxybutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-phenoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTJTXTWPFGIHY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 Amino 4 Phenoxybutanoic Acid and Its Precursors

Enantioselective Synthesis Strategies

The creation of a single, desired stereoisomer of a chiral molecule is a critical challenge in modern drug development. Enantioselective synthesis strategies are therefore paramount in producing (2R)-2-Amino-4-phenoxybutanoic acid. These methods can be broadly categorized into biocatalytic and traditional chemical approaches.

Chemoenzymatic Approaches for Chiral Amino Acid Production

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions to create efficient and environmentally friendly processes for producing chiral molecules. These methods are increasingly favored for their high stereoselectivity and mild reaction conditions.

The "hydantoinase process" is a well-established and powerful enzymatic method for producing optically pure amino acids. nih.gov This process typically involves a three-enzyme cascade starting from a chemically synthesized racemic 5-monosubstituted hydantoin (B18101). nih.gov

The core of this process involves the stereoselective hydrolysis of the hydantoin ring by a hydantoinase enzyme to form an N-carbamoyl-α-amino acid. This intermediate is then hydrolyzed by a highly enantiospecific N-carbamoyl-α-amino acid amidohydrolase (carbamoylase) to yield the desired free amino acid. Concurrently, a hydantoin racemase enzyme converts the remaining unreacted hydantoin enantiomer to the racemic form, allowing for a theoretical yield of 100%. nih.gov

For the synthesis of a related compound, (S)-2-amino-4-phenylbutanoic acid, a combination of a nonenantioselective hydantoinase and an L-N-carbamoylase has been successfully employed, starting from racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione. nih.gov This demonstrates the potential of the hydantoinase process for producing structurally similar amino acids like this compound. The development of recombinant microorganisms expressing these enzymes has made this process industrially viable. nih.govresearchgate.net

| Enzyme | Role in Hydantoinase Process |

| Hydantoinase | Stereoselective hydrolysis of the 5-monosubstituted hydantoin. |

| N-carbamoylase | Enantiospecific hydrolysis of the N-carbamoyl-α-amino acid. |

| Hydantoin Racemase | Racemization of the remaining hydantoin enantiomer. |

Whole-cell bioconversion utilizes entire microbial cells as catalysts, offering several advantages over isolated enzymes, such as cofactor regeneration and improved enzyme stability. These systems are particularly effective for complex multi-step reactions.

Recombinant whole-cell biocatalysts have been developed for various enantioselective transformations. For instance, recombinant Corynebacterium glutamicum expressing a secondary alcohol dehydrogenase has been used for the efficient conversion of ricinoleic acid to 12-ketooleic acid, demonstrating the potential of this host for bioconversions. nih.gov Similarly, the hydantoinase process is often carried out using whole-cell biocatalysis, which simplifies the process and reduces costs associated with enzyme purification. researchgate.net While specific examples for the direct synthesis of this compound using whole-cell systems are not detailed in the provided results, the successful application of this technology for producing other chiral amino acids and related compounds suggests its high potential. researchgate.netnih.gov

Reductive amination is a fundamental reaction in organic chemistry for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of α-amino acid synthesis, this involves the conversion of an α-keto acid to an α-amino acid. wikipedia.org This transformation can be achieved through both chemical and enzymatic methods.

Biochemically, glutamate (B1630785) dehydrogenase catalyzes the reductive amination of α-ketoglutarate to form glutamate, a key entry point for nitrogen into metabolism. wikipedia.orgnih.gov The discovery and engineering of amine dehydrogenases (AmDHs) and reductive aminases (RedAms) have expanded the biocatalytic toolbox for producing a wide range of chiral amines with high enantioselectivity. frontiersin.org These enzymes offer a green and efficient alternative to traditional chemical methods. wikipedia.org

Chemically, reductive amination can be performed using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. wikipedia.orgorganic-chemistry.org The reaction proceeds via an imine intermediate, which is then reduced to the amine. wikipedia.org The choice of reducing agent and reaction conditions is crucial for achieving high yields and selectivity. For instance, a one-pot reductive amination of aldehydes and ketones can be achieved using α-picoline-borane as a reducing agent. organic-chemistry.org

Asymmetric Chemical Synthesis

While biocatalytic methods offer significant advantages, asymmetric chemical synthesis remains a cornerstone for the production of enantiomerically pure compounds. These methods often rely on the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with complete inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgbyjus.com

The reaction mechanism involves the activation of the alcohol's hydroxyl group by the phosphine-azodicarboxylate adduct, making it a good leaving group for subsequent SN2 attack by a nucleophile. organic-chemistry.org In the context of aryloxybutanoic acid synthesis, the nucleophile would be a phenol (B47542). The Mitsunobu reaction is particularly valuable for synthesizing aryl ethers. byjus.com

A key challenge in the Mitsunobu reaction is the removal of by-products, namely the phosphine oxide and the hydrazinedicarboxylate. tcichemicals.com Various modifications to the standard protocol have been developed to address this issue, such as using polymer-supported reagents or alternative azodicarboxylates that facilitate easier purification. wikipedia.orgtcichemicals.com The reaction's wide applicability in natural product synthesis underscores its power and reliability. nih.gov

Stereocontrolled Formation of Ether Bonds

The creation of the phenoxy ether linkage is a crucial step in the synthesis of this compound. Achieving stereocontrol during this process is paramount to ensure the desired enantiomer is produced. One common approach involves the use of a chiral precursor that already contains the desired stereocenter. For instance, a suitable chiral starting material, such as a protected (R)-2-aminobutyrolactone or a related cyclic precursor, can undergo a nucleophilic ring-opening reaction with phenol or a phenoxide salt. This strategy directly establishes the ether bond while retaining the stereochemical integrity of the chiral center.

Another strategy involves the stereocontrolled synthesis of α-hydroxy-β-amino acids, which can be adapted for this purpose. nih.gov Lewis acid-promoted reactions, for example, can facilitate the stereoselective introduction of a phenoxy group onto a suitable substrate. nih.gov The choice of Lewis acid and reaction conditions can significantly influence the diastereoselectivity of the ether bond formation.

Chiral Auxiliaries and Catalysis in Amino Acid Derivatization

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral compounds like this compound. wikipedia.org These are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Several types of chiral auxiliaries have been successfully employed in asymmetric amino acid synthesis:

Oxazolidinones: Evans' oxazolidinones are widely used to direct alkylation and other transformations with high stereoselectivity. researchgate.net For the synthesis of this compound, an N-acylated oxazolidinone derived from a glycine (B1666218) equivalent could be alkylated with a 2-phenoxyethyl halide. The oxazolidinone auxiliary would then be cleaved to yield the desired amino acid. researchgate.net

Camphorsultam: Oppolzer's camphorsultam is another effective chiral auxiliary that can be used in a similar manner to oxazolidinones to achieve high levels of asymmetric induction. wikipedia.org

Pseudoephedrine: Pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. Deprotonation and subsequent reaction with an electrophile are directed by the chiral scaffold. wikipedia.org

In addition to chiral auxiliaries, asymmetric catalysis offers an efficient route to enantiomerically pure amino acids. This can involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of key bond-forming reactions. wikipedia.org For example, a catalytic asymmetric Strecker synthesis could be employed. wikipedia.org

| Auxiliary/Catalyst Type | General Application in Amino Acid Synthesis |

| Oxazolidinones (Evans') | Asymmetric alkylation, aldol (B89426) reactions, and Michael additions. researchgate.net |

| Camphorsultam (Oppolzer's) | Asymmetric alkylation, Michael additions, and cycloadditions. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of enolates. wikipedia.org |

| Chiral Phase-Transfer Catalysts | Asymmetric alkylation of glycine Schiff bases. |

| Chiral Transition Metal Complexes | Asymmetric hydrogenation, amination, and Strecker reactions. wikipedia.org |

Classical and Modern Amino Acid Synthesis Protocols Applicable to this compound

Several classical methods for amino acid synthesis can be adapted to produce this compound.

Amidomalonate Synthesis Modifications

The amidomalonate synthesis is a variation of the malonic ester synthesis and provides a reliable route to racemic α-amino acids. youtube.comlibretexts.org To synthesize 2-amino-4-phenoxybutanoic acid, diethyl acetamidomalonate would be deprotonated with a base, and the resulting enolate would be alkylated with 2-phenoxyethyl halide. Subsequent hydrolysis and decarboxylation under acidic conditions would yield the racemic amino acid. youtube.com To obtain the (2R)-enantiomer, a resolution step would be necessary.

Strecker Synthesis Adaptations

The Strecker synthesis is a fundamental method for preparing amino acids from aldehydes. wikipedia.orgck12.orgmasterorganicchemistry.comnews-medical.net The synthesis of 2-amino-4-phenoxybutanoic acid would begin with 3-phenoxypropanal. This aldehyde would react with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the racemic amino acid. ck12.orgmasterorganicchemistry.com The classical Strecker synthesis produces a racemic mixture, requiring a subsequent resolution step to isolate the (2R)-enantiomer. wikipedia.org However, asymmetric versions of the Strecker reaction have been developed using chiral auxiliaries or catalysts to directly produce enantiomerically enriched amino acids. wikipedia.org

Amino Acid Protection and Deprotection Strategies

During the multi-step synthesis of this compound, it is often necessary to protect the amino and carboxyl functional groups to prevent unwanted side reactions. researchgate.net The choice of protecting groups is crucial and depends on the specific reaction conditions.

Common Amino Protecting Groups:

tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable to a variety of conditions but can be easily removed with acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). jk-sci.comcreative-peptides.com

Benzyloxycarbonyl (Z or Cbz): The Z group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. creative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is base-labile and is often used in solid-phase peptide synthesis. It is removed with a mild base like piperidine. creative-peptides.comiris-biotech.de

Deprotection Strategies:

The removal of these protecting groups must be done selectively without affecting other sensitive parts of the molecule.

| Protecting Group | Common Deprotection Reagents | Key Considerations |

| Boc | Trifluoroacetic acid (TFA), HCl in EtOAc, p-Toluenesulfonic acid. jk-sci.comsemanticscholar.orgresearchgate.net | Acid-labile, can generate t-butyl cation which may cause side reactions. |

| Z (Cbz) | H₂/Pd, HBr/AcOH, Na/liquid ammonia. creative-peptides.com | Catalytic hydrogenation is a mild method. |

| Fmoc | Piperidine, diethylamine (B46881) in DMF. creative-peptides.comiris-biotech.de | Base-labile, suitable for orthogonal protection schemes. iris-biotech.de |

Resolution Techniques for Racemic Mixtures in Amino Acid Synthesis

When a synthetic route yields a racemic mixture of 2-amino-4-phenoxybutanoic acid, a resolution step is required to isolate the desired (2R)-enantiomer. wikipedia.org

One of the most common methods for resolving racemic amino acids is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amino acid with a chiral resolving agent, which is a pure enantiomer of a chiral acid or base. wikipedia.org This reaction creates a pair of diastereomers, which have different physical properties, such as solubility, and can therefore be separated by techniques like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers of the amino acid.

Enzymatic resolution is another powerful technique. nih.gov Enzymes, being chiral catalysts, can selectively react with one enantiomer in a racemic mixture. For example, an acylase can selectively hydrolyze the N-acyl derivative of the L-amino acid, allowing the unreacted D-amino acid derivative and the free L-amino acid to be separated. tandfonline.comlibretexts.org Lipases and proteases are also commonly used for the kinetic resolution of amino acid esters. nih.gov Dynamic kinetic resolution is an advanced enzymatic method that combines in-situ racemization of the starting material with the stereoselective enzymatic reaction, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

| Resolution Technique | Principle | Common Reagents/Enzymes |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. wikipedia.org | Chiral acids (e.g., tartaric acid) or bases (e.g., brucine). wikipedia.org |

| Enzymatic Resolution (Kinetic) | Stereoselective enzymatic transformation of one enantiomer. nih.gov | Acylases, Lipases, Proteases. nih.govtandfonline.com |

| Dynamic Kinetic Resolution | In-situ racemization coupled with enzymatic resolution. nih.gov | Racemase and a stereoselective hydrolase. nih.gov |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Chiral columns. |

Structure Activity Relationship Sar and Structural Modifications of 2r 2 Amino 4 Phenoxybutanoic Acid Scaffolds

Exploration of Structural Analogues and Derivatives with Modified Phenoxy Moieties

The phenoxy group of (2R)-2-Amino-4-phenoxybutanoic acid is a critical component for its biological interactions and a prime target for structural modification to explore the SAR. Researchers have investigated the impact of substituting various functional groups at different positions on the phenyl ring to alter the electronic and steric properties of the molecule.

For instance, in related phenoxy-containing compounds, such as those with a 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid scaffold, modifications to the phenoxy linker have demonstrated significant effects on antitumor activity. The introduction of a fluorine atom at the 3-position of the 1,4-OC(6)H(4)O-linker resulted in a tenfold decrease in activity, while a 2-fluoro substitution led to a hundredfold reduction in activity compared to the unsubstituted analog. nih.gov This highlights the sensitivity of the biological target to the electronic and steric environment of the phenoxy ring.

These findings suggest that the electronic nature and the position of substituents on the phenoxy ring of this compound would likely play a pivotal role in its biological activity. The introduction of electron-donating or electron-withdrawing groups, as well as bulky or compact substituents, can influence the molecule's binding affinity and selectivity for its target receptor.

Table 1: Impact of Phenoxy Moiety Modifications on Biological Activity in Related Compounds

| Compound/Modification | Base Scaffold | Modification | Observed Effect on Activity |

| XK469 Analog | 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid | 3-Fluoro on phenoxy linker | 10-fold reduction |

| XK469 Analog | 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid | 2-Fluoro on phenoxy linker | 100-fold reduction |

This table is based on data from related phenoxy-containing compounds and is intended to be illustrative of the principles that may apply to this compound.

Stereochemical Influence on Biological Interactions

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological macromolecules like receptors and enzymes. For this compound, the stereocenter at the second carbon (C2) is of paramount importance. The "(2R)" designation indicates a specific spatial orientation of the amino group, which is often crucial for precise binding to a biological target.

In many classes of biologically active compounds, one enantiomer exhibits significantly higher activity than its mirror image (the (2S)-enantiomer). For example, in studies of the AMPA receptor antagonist IKM-159, which shares a 2-amino acid structure, it was found that the biological activity of the racemic mixture was solely attributable to the (2R)-enantiomer, while the (2S)-counterpart was inactive. nih.gov X-ray crystallography revealed that (2R)-IKM-159 binds to the glutamate (B1630785) binding site of the GluA2 receptor, making specific polar contacts that lock the receptor in an open, antagonized conformation. nih.gov

This principle is widely observed in medicinal chemistry. The specific arrangement of functional groups in the (2R)-enantiomer of 2-Amino-4-phenoxybutanoic acid likely allows for optimal hydrogen bonding, hydrophobic interactions, and electrostatic interactions with its target, which would be absent or disfavored with the (2S)-enantiomer.

Design Principles for Modulating Receptor Affinity and Selectivity

The design of analogs of this compound with modulated receptor affinity and selectivity is guided by established medicinal chemistry principles. These principles involve a systematic approach to modifying the molecule's structure to enhance its interaction with the desired target while minimizing off-target effects.

Key design principles include:

Isosteric and Bioisosteric Replacements: Replacing parts of the molecule with other groups that have similar steric and electronic properties (isosteres) or that produce similar biological activity (bioisosteres). For example, the phenoxy ring could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.

Conformational Constraint: Introducing structural elements that reduce the flexibility of the molecule. This can lock the molecule into a bioactive conformation, which can lead to higher affinity and selectivity. This might be achieved by introducing cyclic structures or double bonds into the butanoic acid chain.

Functional Group Modification: Altering the functional groups to optimize interactions with the receptor. For the this compound scaffold, this could involve modifying the carboxylic acid to an ester or amide to change its hydrogen bonding capacity and polarity. Similarly, the amino group could be acylated or alkylated.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how different analogs will bind. This allows for the rational design of modifications that are expected to improve affinity. For instance, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors, molecular docking was used to predict the binding of 2-phenylamino-4-phenoxy-quinoline derivatives and guide the synthesis of more potent inhibitors. mdpi.com

Conformational Analysis of Related Butanoic Acid Derivatives

The biological activity of a flexible molecule like this compound is dependent on the conformation it adopts when it binds to its receptor. Conformational analysis aims to understand the energetically preferred shapes of a molecule and how these shapes relate to its activity.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are also powerful tools for conformational analysis. These methods can be used to calculate the relative energies of different conformations and to identify low-energy, stable structures that are likely to be biologically relevant. For other classes of compounds, a relationship has been found between the conformational angle of a propionic acid residue and anti-inflammatory activity, suggesting that more open conformations can lead to higher activity. nih.gov This underscores the importance of understanding the conformational preferences of the butanoic acid chain in the design of active analogs.

Biological and Biochemical Investigations Involving 2r 2 Amino 4 Phenoxybutanoic Acid Derivatives

Interactions with Nuclear Receptors, Specifically Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. wikipedia.orgnih.gov Derivatives of (2R)-2-Amino-4-phenoxybutanoic acid have been investigated as ligands for these receptors, demonstrating varying degrees of agonism and modulation across different PPAR subtypes. These interactions are highly dependent on the specific structural modifications of the parent molecule.

PPARα is a primary regulator of hepatic nutrient metabolism, particularly during fasting, by inducing fatty acid oxidation and ketogenesis. nih.gov Fibrate drugs, which are amphipathic carboxylic acids, are known synthetic agonists for PPARα. wikipedia.org Research into structurally related compounds, such as phenylpropanoic acid derivatives, has identified potent PPARα agonists. nih.gov

Structure-activity relationship (SAR) studies on these scaffolds have shown that the nature of the linker and substituents on the distal benzene (B151609) ring are critical for potency and selectivity. nih.govnih.gov For example, the introduction of bulky substituents, such as a 4-adamantylphenyl group, can confer not only PPARα activity but also significant activity at other PPAR subtypes. nih.gov Specifically, certain optically active α-ethylphenylpropanoic acid derivatives have emerged as potent dual agonists for both human PPARα and PPARδ, highlighting the potential for these chemical scaffolds in developing treatments for metabolic syndrome. nih.gov

Table 1: Structure-Activity Relationship (SAR) of Phenylpropanoic Acid Derivatives as PPAR Agonists

| Structural Feature | Influence on PPAR Activity | Key Finding | Reference |

|---|---|---|---|

| Linker Moiety Shape | Plays a key role in determining potency and selectivity. | Modifications to the linker can shift activity between PPAR subtypes. | nih.gov |

| Distal Benzene Ring Substituent | The nature and steric bulk of the substituent are important for PPAR activity. | A 4-adamantyl group introduced significant PPARγ activity alongside PPARα/δ activity. | nih.govnih.gov |

| α-Ethyl Group | Introduction of this group led to potent dual agonism. | Identified optically active derivatives as potent human PPARα and PPARδ dual agonists. | nih.gov |

PPARγ is a well-established therapeutic target for insulin (B600854) resistance, and its activation with full agonists like thiazolidinediones (TZDs) effectively lowers blood glucose in type 2 diabetes. nih.govnih.gov However, full activation is associated with undesirable side effects. nih.gov This has led to the development of selective PPARγ modulators (SPPARMs), which aim to retain the therapeutic benefits while mitigating adverse effects. nih.govnih.gov

The principle behind SPPARMs lies in the ligand's ability to induce specific conformational changes in the PPARγ receptor. nih.gov The receptor forms a complex with coreceptors, and the specific conformation dictated by the bound ligand determines which coregulators are recruited and, consequently, which genes are transcribed. nih.govnih.gov This mechanism allows for a fine-tuning of the receptor's activity. Derivatives of this compound can be designed to act as SPPARMs, interacting with the receptor's binding pocket in a way that produces a more selective biological response compared to full agonists. nih.gov

The binding of a ligand to a PPAR receptor is a complex process that can occur at different sites. The primary binding site is known as the orthosteric site, located within a large ligand-binding domain (LBD). nih.gov However, some molecules can bind to a distinct, secondary location known as an allosteric site. nih.govdoi.org This allosteric binding induces a conformational change that modulates the receptor's function, often influencing the binding or effect of the orthosteric ligand. doi.org

Studies have revealed that this allosteric modulation is a viable mechanism for targeting PPARγ. nih.gov For instance, certain endogenous metabolites have been shown to bind to an allosteric site on PPARγ, leading to its activation. nih.gov When co-administered with a traditional orthosteric agonist, this can result in an additive transcriptional effect. nih.gov This dual-site interaction leads to a unique co-regulator recruitment profile compared to canonical agonists. nih.gov Mechanistic studies on related modulators suggest that they can stabilize the receptor's LBD in an active conformation, thereby enhancing its function. nih.govbris.ac.uk This provides a sophisticated strategy for developing novel PPARγ modulators with tailored therapeutic profiles.

Enzymatic Transformations and Metabolic Pathways

The efficacy and safety of any compound are heavily influenced by how it is metabolized in the body. Biotransformation studies on phenoxybutanoic acid analogues and related phenolic acids have identified key enzymatic pathways and highlighted significant differences in metabolic profiles across species. nih.govnih.govnih.gov

Phenolic acids and their derivatives undergo extensive biotransformation through various enzymatic reactions. nih.gov These transformations are crucial as they can significantly alter the bioactivity of the parent compound. mdpi.com Key reactions involved in the metabolism of these structures include hydroxylation, esterification, decarboxylation, and conjugation. nih.gov

Enzymes play a central role in these transformations. For example, hydroxylation can be a primary metabolic event that determines the subsequent fate of the compound. nih.gov Following initial modifications, the resulting metabolites are often conjugated with molecules like glucuronic acid, sulfate (B86663), or amino acids to increase their water solubility and facilitate excretion. nih.govnih.gov The specific pathway taken can be influenced by the compound's structure and the enzymatic machinery present. nih.govmdpi.com

Metabolites are small molecules that circulate in biofluids and can be used as biomarkers. nih.govnih.gov Studies on phenoxybutanoic acid analogues have revealed considerable species-specific differences in their metabolic pathways. nih.govnih.gov

For example, the metabolism of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid shows that in humans, the ketone group is the primary site of reduction, whereas in rats, mice, and dogs, the butanoic side-chain is rapidly oxidized. nih.gov Similarly, studies on 3-phenoxybenzoic acid (3PBA) in ten different species demonstrated wide metabolic diversity. nih.gov While glycine (B1666218) conjugation was the major route in sheep, cats, and gerbils, the taurine (B1682933) conjugate was predominant in mice. nih.gov In other species like the rat, marmoset, and rabbit, the formation of glucuronide and sulfate conjugates of the hydroxylated metabolite was the main pathway. nih.gov These differences underscore the unpredictability of extrapolating metabolic data from one species to another. nih.gov

Table 2: Species Differences in the Metabolism of Phenoxybutanoic Acid Analogues

| Compound | Species | Major Metabolic Pathway | Key Finding | Reference |

|---|---|---|---|---|

| 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid | Human | Ketone reduction to an alcohol. | Weak capacity for side-chain oxidation. | nih.gov |

| Rat, Mouse, Dog | Rapid oxidation of the butanoic side-chain to acetic acid. | Strong capacity for side-chain oxidation. | nih.gov | |

| 3-Phenoxybenzoic Acid (3PBA) | Sheep, Cat, Gerbil | Glycine conjugation. | Amino acid conjugation is the dominant route. | nih.gov |

| Mouse | Taurine conjugation. | Taurine is used for conjugation instead of glycine. | nih.gov | |

| Rat | O-sulfate conjugation of 4'-hydroxy metabolite. | Sulfate conjugation is the principal pathway. | nih.gov |

Role of Specific Enzymes in Compound Metabolism

The metabolism of amino acids and their derivatives is a complex process governed by various enzyme classes. While specific metabolic pathways for this compound are not extensively detailed in the available literature, the metabolism of structurally similar amino acids, particularly branched-chain amino acids (BCAAs), provides a likely model. The catabolism of BCAAs like leucine, isoleucine, and valine is initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). nih.govresearchgate.net This initial step converts the amino acid into its corresponding α-keto acid. nih.govresearchgate.net

Following transamination, an irreversible oxidative decarboxylation occurs, catalyzed by the branched-chain ketoacid dehydrogenase (BCKDH) complex, which produces acyl-CoA intermediates. nih.govresearchgate.net These intermediates then enter separate catabolic pathways. nih.gov Enzymes crucial to general amino acid metabolism include oxidoreductases, which handle biological oxidation and reduction, and transferases, which are key for biological synthesis by transferring functional groups. biomedres.us For instance, the synthesis of L-homophenylalanine, a structure related to the subject compound, is achieved through the reductive amination of 2-oxo-4-phenylbutanoic acid, a reaction catalyzed by L-phenylalanine dehydrogenase. researchgate.net This suggests that dehydrogenases, aminotransferases, and related enzymes are pivotal in the metabolic processing of such compounds.

Amino Acid Transport Systems and Transporter Specificity

The movement of amino acids and their analogs across cellular membranes is mediated by a diverse group of proteins known as amino acid transporters (AATs). nih.gov These transporters are critical for a range of physiological functions, from neurotransmission to cellular metabolism. nih.gov

Substrate Specificity for Large Amino Acid Transporter 1 (LAT1/4F2hc) and Related Systems

The Large Amino Acid Transporter 1 (LAT1), which forms a complex with the glycoprotein (B1211001) 4F2hc, is a key transporter for large, neutral amino acids. nih.gov Its primary substrates include essential amino acids with large, lipophilic side chains such as leucine, phenylalanine, tyrosine, and tryptophan. nih.gov Given the structural similarity of this compound to phenylalanine, it is a probable substrate for the LAT1 transport system. Research has shown that LAT1 can accommodate a wide variety of amino acid-like substrates, including those with considerable polarity. nih.govnih.gov

LAT1 is part of the broader System L of amino acid transport, which is responsible for moving large, branched, and aromatic amino acids into cells. turkupetcentre.net This system is notably upregulated in many types of cancer cells to meet their high demand for amino acids for growth and proliferation. turkupetcentre.net

Table 1: Substrate Characteristics of the L-Type Amino Acid Transporter 1 (LAT1)

| Transporter System | Key Isoform | Primary Substrates | Characteristics of Transported Molecules |

| System L | LAT1 (SLC7A5) | Leucine, Phenylalanine, Tyrosine, Tryptophan, Methionine | Large, neutral, and aromatic amino acids |

| System L | LAT2 (SLC7A6) | Smaller neutral amino acids | Facilitates diffusion of smaller amino acids |

| System A | - | Alanine, Serine | Short, polar, or linear side chains; sodium-dependent |

| System ASC | ASCT2 (SLC1A5) | Alanine, Serine, Cysteine, Glutamine | Sodium-dependent neutral amino acid transport |

This table provides a simplified overview of major amino acid transport systems and their typical substrates for context.

Implications for Cellular Uptake and Distribution

The affinity of a compound for a specific transporter like LAT1 has significant implications for its uptake into cells and its subsequent distribution throughout the body. nih.govnih.gov Because LAT1 is highly expressed in certain tissues, such as the brain, placenta, and testes, and is overexpressed in many cancer cells, it serves as a potential conduit for targeted drug delivery. nih.govturkupetcentre.net The incorporation of unnatural amino acids into peptide structures has been shown to significantly enhance their cellular accumulation. nih.gov Therefore, the recognition of the 2-amino-4-phenoxybutanoic acid moiety by LAT1 would likely facilitate its entry into cells that express this transporter at high levels. This mechanism is crucial for the compound's bioavailability and its ability to reach intracellular targets. turkupetcentre.netnih.gov

Potential Biological Activities of the 2-Amino-4-phenoxybutanoic Acid Moiety

The structural framework of 2-amino-4-phenoxybutanoic acid lends itself to various potential biological activities, including antibacterial action and enzyme inhibition.

Investigation of Antibacterial Activities of Related Structures

Derivatives of amino acids have been investigated for their potential as antimicrobial agents. For instance, dipeptides containing a phosphonic acid analogue of glutamic acid have demonstrated significant antibacterial activity against bacteria like Escherichia coli and Serratia marcescens. nih.gov The effectiveness of these peptides is believed to depend on their transport into the bacterial cell. nih.gov

More closely related, Fmoc-phenylalanine has been shown to possess antibacterial properties against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The proposed mechanism involves the molecule acting like a surfactant, disrupting membrane integrity at higher concentrations, and interfering with glutathione (B108866) levels at lower concentrations. rsc.org These findings suggest that the aromatic side chain, a key feature of the 2-amino-4-phenoxybutanoic acid structure, can be a crucial element in designing new antibacterial compounds.

Table 2: Antibacterial Activity of Structurally Related Amino Acid Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference |

| Phosphono dipeptides (based on GluP) | Escherichia coli, Serratia marcescens | Marked antibacterial activity | nih.gov |

| Fmoc-phenylalanine (Fmoc-F) | Gram-positive bacteria (inc. MRSA) | Bactericidal; alters membrane integrity | rsc.org |

General Enzyme Inhibition Studies

The 2-amino-4-phenylbutanoic acid scaffold is a recurring motif in the development of various enzyme inhibitors. Derivatives of this core structure have been shown to inhibit several classes of enzymes. For example, specific 2-amino-4-phenyl-4-oxo-butyric acid derivatives act as inhibitors of kynureninase and kynurenine-3-hydroxylase, enzymes involved in the kynurenine (B1673888) pathway, which has implications for neurodegenerative diseases. google.com Other related structures, such as (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acids, have displayed potent inhibitory activity against aminopeptidase (B13392206) N. nih.gov Furthermore, amides derived from omega-substituted alkanoic acids and 2-amino-phenylamine have been synthesized as inhibitors of histone deacetylases (HDACs), demonstrating efficacy in cancer models. nih.gov This body of research highlights the versatility of the 2-amino-4-arylbutanoic acid moiety as a foundational structure for designing targeted enzyme inhibitors.

Table 3: Enzyme Inhibition by Derivatives Related to 2-Amino-4-phenoxybutanoic Acid

| Derivative Class | Target Enzyme(s) | Potential Application | Reference |

| 2-Amino-4-phenyl-4-oxo-butyric acid derivatives | Kynureninase, Kynurenine-3-hydroxylase | Neurodegenerative diseases | google.com |

| 3-Amino-2-hydroxy-4-phenyl-butanoic acid derivatives | Aminopeptidase N (APN) | Cancer therapy | nih.gov |

| (2-amino-phenyl)-amides of omega-substituted alkanoic acids | Histone Deacetylases (HDACs) | Cancer therapy | nih.gov |

Application in Medicinal Chemistry Research and Prodrug Design

Scaffold for the Development of Pharmacologically Active Agents

In drug discovery, a "scaffold" refers to the core chemical structure of a molecule that is systematically modified to create a library of related compounds with diverse pharmacological activities. The (2R)-2-Amino-4-phenoxybutanoic acid framework is an attractive scaffold for developing new therapeutic agents.

Research into related structures has demonstrated the potential of this scaffold. For instance, a focused library of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids was developed to create novel inhibitors of the ASCT2 (SLC1A5) glutamine transporter, which is a target in cancer metabolism. nih.gov This work highlighted how modifications to the phenoxy and amino groups of a core butanoic acid structure could lead to potent and selective inhibitors. The lead compounds from this series showed a 40-fold improvement in potency over previously reported inhibitors, underscoring the value of the aminobutanoic acid scaffold in generating new therapeutic leads. nih.gov

Prodrug Strategies for Enhanced Delivery and Bioavailability

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. cbspd.com This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low membrane permeability, rapid metabolism, or site-specific toxicity. mdpi.comnih.gov The functional groups on this compound make it an ideal candidate for various prodrug approaches. nih.gov

The carboxylic acid group is a common feature in many drugs but can be problematic due to its tendency to be ionized at physiological pH, which limits its ability to cross lipid-rich biological membranes. uobabylon.edu.iq A widely used prodrug strategy is to mask the carboxylic acid as an ester. cbspd.com This conversion neutralizes the negative charge, increases lipophilicity, and can significantly enhance oral bioavailability. mdpi.comuobabylon.edu.iq

Once absorbed, the ester prodrug is rapidly hydrolyzed by ubiquitous esterase enzymes in the plasma, liver, and other tissues to release the active carboxylic acid-containing drug. uobabylon.edu.iq Various types of esters can be synthesized to fine-tune the properties of the resulting prodrug.

Simple Alkyl Esters: Esterification with simple alcohols (e.g., ethanol) can improve lipophilicity. For example, the anti-hypertensive drug enalapril (B1671234) is administered as an ethyl ester prodrug (enalaprilat) to improve its oral absorption. google.com

Glycolamide Esters: These esters are known to be highly susceptible to enzymatic hydrolysis and can be designed to have a wide range of water solubility or lipophilicity while maintaining rapid conversion to the parent drug. nih.gov

Amino Acid Esters: Attaching another amino acid via an ester linkage can create a dipeptide-like prodrug. This not only masks the carboxyl group but can also facilitate transport across the intestinal epithelium via peptide transporters. nih.govmdpi.com

The table below illustrates potential ester prodrugs of this compound and their intended advantages.

| Prodrug Type | Example Promoiet | Rationale | Potential Advantage |

| Simple Alkyl Ester | Ethyl | Increase lipophilicity by masking the polar carboxyl group. | Enhanced passive diffusion across membranes. |

| Acyloxyalkyl Ester | Pivaloyloxymethyl | Designed for rapid enzymatic cleavage, often faster than simple alkyl esters. | Rapid release of the parent drug post-absorption. |

| Amino Acid Ester | L-Valine | Creates a dipeptide-like structure recognized by peptide transporters (e.g., PEPT1). | Improved absorption via active transport mechanisms. |

This table is illustrative and based on established prodrug strategies.

Targeted delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing off-target side effects. rsc.org The amino acid structure of this compound is particularly advantageous for targeting strategies that utilize nutrient transporters.

Amino acid and peptide transporters, such as PEPT1 and LAT1, are expressed on the surface of various cells, including intestinal epithelia and certain types of cancer cells. nih.gov These transporters can be hijacked to carry drug molecules into cells. By incorporating this compound into a peptide-like prodrug, it may be possible to achieve targeted delivery. mdpi.comrsc.org For example, creating an amino acid ester prodrug can result in a molecule that is actively transported by peptide transporters, even without a true peptide bond. mdpi.com This approach has been successfully used for antiviral drugs like valacyclovir, an L-valyl ester prodrug of acyclovir, which shows significantly improved oral bioavailability due to its recognition by the PEPT1 transporter. researchgate.net

The successful design of a bioreversible prodrug requires a careful balance of several factors to ensure it effectively releases the active drug in vivo. nih.gov The key is that the linkage between the drug and the promoiety must be stable enough to survive transit to the site of absorption or action, yet labile enough to be cleaved efficiently by endogenous enzymes or under specific physiological conditions. nih.gov

Key design considerations include:

Chemical Stability: The prodrug must be sufficiently stable in the gastrointestinal tract and in aqueous solution to prevent premature degradation. For example, studies on ester prodrugs often measure their stability at acidic (pH ~2) and neutral (pH 7.4) conditions to simulate the stomach and blood, respectively. nih.gov

Enzymatic Lability: The prodrug must be a good substrate for common enzymes, such as plasma esterases, to ensure rapid and efficient conversion to the parent drug. nih.govnih.gov The rate of this conversion can be modulated by the choice of the promoiety. nih.gov

Toxicity of the Promoieties: The cleaved promoiety should be non-toxic and easily metabolized or excreted. Simple alcohols, aliphatic acids, and natural amino acids are often used for this reason as they are generally regarded as safe. nih.gov

Physicochemical Properties: The prodrug should have the desired physicochemical properties (e.g., solubility, lipophilicity) to achieve its goal, whether that is enhanced absorption, better formulation, or targeted delivery. mdpi.com

A study of ester prodrugs of the antiviral agent (−)-β-d-(2R,4R)-dioxolane-thymine (DOT) demonstrated these principles. The half-lives of the prodrugs were several hours in buffer solutions but were reduced to mere minutes in the presence of porcine esterase, showing the desired combination of chemical stability and enzymatic lability. nih.gov

| Design Parameter | Objective | Example from Literature (DOT Prodrugs) nih.gov |

| Chemical Stability | Prevent premature hydrolysis before absorption. | Half-life of 3 to 54 hours at pH 7.4. |

| Enzymatic Lability | Ensure rapid release of the active drug in the body. | Half-life of 12 to 48 minutes in porcine esterase. |

| Promoieties | Must be non-toxic after cleavage. | Aliphatic acids and amino acids were used. |

This table illustrates design principles using data from a relevant study on ester prodrugs.

Development of Chiral Building Blocks in Drug Discovery

Chirality is a fundamental property in medicinal chemistry, as the different enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological activities, potencies, and toxicities. nih.gov The use of enantiomerically pure compounds as starting materials, known as chiral building blocks, is a cornerstone of modern drug synthesis. nih.govresearchgate.net

This compound, being a single enantiomer, is a valuable chiral building block. researchgate.net Its pre-defined stereocenter at the alpha-carbon allows for the construction of complex molecules with a specific, desired three-dimensional architecture. This approach, often called "chiral pool synthesis," leverages naturally occurring chiral molecules to introduce stereochemistry into a synthetic target without the need for complex asymmetric reactions or difficult chiral separations of the final product. researchgate.net

The synthesis of chiral amino acids is a major focus of research, with methods including asymmetric hydrogenation and enzymatic synthesis being developed to produce single enantiomers. nih.govrsc.org The availability of specific enantiomers like this compound provides chemists with a reliable starting point for drug development. For example, in the synthesis of a complex molecule, the (2R) configuration of the building block dictates the stereochemistry at that position in the final product, which can be crucial for its interaction with a chiral biological target like a protein binding pocket. nih.gov

Advanced Research Methodologies for Studying 2r 2 Amino 4 Phenoxybutanoic Acid

Spectroscopic and Diffraction Techniques for Stereochemical and Structural Elucidation

The definitive confirmation of the chemical structure and stereochemistry of (2R)-2-amino-4-phenoxybutanoic acid relies on a combination of spectroscopic and diffraction methods. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

¹H NMR would confirm the presence of protons in distinct chemical environments: the aromatic protons of the phenoxy group, the diastereotopic protons of the methylene (B1212753) groups in the butanoic acid chain, and the single proton at the chiral center (α-carbon). Based on analogous structures like 4-phenoxybutanoic acid, the phenoxy protons would appear in the aromatic region (~6.8-7.3 ppm), while the aliphatic chain protons would be found upfield. chemicalbook.com

¹³C NMR provides a count of unique carbon atoms, corroborating the structure.

Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) would be used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can reveal structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and C-O stretches associated with the ether linkage and carboxylic acid.

X-ray Crystallography : This is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine the precise spatial arrangement of every atom, bond lengths, bond angles, and, crucially, the absolute configuration (R or S) at the chiral center. While no crystal structure for this compound is publicly available, analysis of other chiral amino acid derivatives demonstrates the power of this technique to provide unequivocal stereochemical proof. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on the analysis of structurally similar compounds.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | Deshielded acidic proton. |

| Aromatic (C₆H₅O-) | 6.8 - 7.3 | Multiplets | Standard aromatic region for phenoxy groups. chemicalbook.com |

| Alpha-Proton (-CH(NH₂)-) | 3.5 - 4.0 | Triplet/Doublet of Doublets | Adjacent to electron-withdrawing amine and carboxyl groups. |

| Methylene (-O-CH₂-) | ~4.0 | Triplet | Methylene group adjacent to the phenoxy oxygen. |

| Methylene (-CH₂-CH₂-) | ~2.1 | Multiplet | Methylene group in the middle of the chain. |

| Amine (-NH₂) | 1.5 - 3.0 | Broad Singlet | Chemical shift is variable and depends on solvent and concentration. |

Advanced Chromatographic and Separation Techniques for Enantiomeric Purity Assessment

For a chiral compound, verifying the enantiomeric purity is as important as confirming the chemical structure. Enantiomeric excess (ee) is a critical quality attribute, as the biological activity often resides in only one enantiomer, while the other may be inactive or cause undesirable effects.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used method for this purpose. chiralpedia.com The principle involves creating a chiral environment within the HPLC column that allows for the differential interaction of the two enantiomers, (2R)- and (2S)-2-amino-4-phenoxybutanoic acid. This difference in interaction strength leads to different retention times, enabling their separation and quantification.

Common strategies for the chiral separation of amino acids include:

Polysaccharide-based CSPs : Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives are highly effective for a broad range of chiral compounds, including amino acids. yakhak.orgwindows.net Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric effects.

Ligand-Exchange Chromatography : This method uses a CSP coated with a chiral ligand (e.g., an amino acid derivative) that is complexed with a metal ion, typically copper(II). scas.co.jp The enantiomers of the analyte form transient diastereomeric complexes with the chiral ligand on the stationary phase, which have different stabilities, leading to separation. scas.co.jp

Derivatization : An indirect method involves reacting the amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, non-chiral HPLC column. chiralpedia.com

The determination of enantiomeric purity would involve developing a validated HPLC method and calculating the enantiomeric excess based on the relative peak areas of the two enantiomers.

Table 2: Example Conditions for Chiral HPLC Method Development This table outlines typical starting parameters for separating amino acid enantiomers.

| Parameter | Description | Example |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose phenylcarbamate) or Ligand-Exchange. yakhak.orgscas.co.jp | Lux Cellulose-2 or SUMICHIRAL OA-5000 |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol), often with an acidic additive. yakhak.org | Hexane/2-Propanol/Trifluoroacetic Acid (TFA) |

| Flow Rate | Typically 0.5 - 1.5 mL/min. | 1.0 mL/min |

| Detection | UV detector set to a wavelength where the phenoxy group absorbs (e.g., 254 nm or 280 nm). scas.co.jp | UV at 254 nm |

| Quantification | Enantiomeric excess (% ee) = [([R] - [S]) / ([R] + [S])] x 100 | Based on integrated peak areas from the chromatogram. |

Computational Chemistry and Molecular Modeling in Ligand-Target Interactions

Computational chemistry provides powerful predictive tools to investigate how this compound might interact with biological targets, such as enzymes or receptors, at a molecular level. These in silico methods can guide further experimental work and provide insights into potential mechanisms of action.

Molecular Docking : This technique predicts the preferred orientation of the ligand when bound to a target protein. A 3D model of the target protein is used to create a virtual binding site, and the ligand's conformation is systematically tested to find the most stable binding mode, which is ranked by a scoring function. This can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-target complex. For instance, docking studies on similar compounds have been used to predict binding affinity and justify observed biological activity. nih.gov

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-target complex over time. These simulations model the movements of atoms and molecules, providing a more realistic view of the binding stability and the conformational changes that may occur upon binding. This is particularly useful for assessing the stability of the interactions predicted by docking. Parameterization for related molecules like (2S)-2-amino-4-phenylbutanoic acid is available in repositories, which facilitates such simulations. ligandbook.org

Table 3: Workflow for a Computational Study of this compound This table outlines the typical steps in an in silico investigation of a small molecule.

| Step | Objective | Methodology | Expected Outcome |

| 1. Target Identification | Select a biologically relevant protein target. | Literature review, bioinformatics analysis. | A 3D protein structure (from PDB or homology modeling). |

| 2. Ligand Preparation | Generate a low-energy 3D conformation of the molecule. | Energy minimization using force fields (e.g., AMBER, CHARMM). | An optimized 3D structure of this compound. |

| 3. Molecular Docking | Predict the binding pose and affinity of the ligand in the target's active site. | Software like AutoDock, Glide, or Gold. | A ranked list of binding poses and a predicted binding energy score. |

| 4. Interaction Analysis | Visualize and identify key intermolecular interactions. | Visualization software (e.g., PyMOL, Chimera). | Identification of specific amino acid residues involved in hydrogen bonds, ionic, or hydrophobic interactions. |

| 5. Molecular Dynamics | Assess the stability of the predicted ligand-protein complex in a simulated physiological environment. | Software like GROMACS, AMBER. | Data on the root-mean-square deviation (RMSD) and fluctuations (RMSF) to confirm binding stability. |

In Vitro and In Vivo Pharmacological Model Systems for Mechanistic Studies

To move from structural characterization to functional understanding, a series of pharmacological models are essential. These models test the biological activity of this compound in controlled settings.

In Vitro Models : These studies are performed in a controlled laboratory environment, typically using isolated enzymes, cells, or tissues. They are crucial for initial screening and mechanistic investigation.

Enzyme Inhibition Assays : If the compound is hypothesized to be an enzyme inhibitor, its effect on the activity of the purified enzyme would be measured.

Cell-Based Assays : Cultured human or animal cells can be used to assess a wide range of effects, such as cytotoxicity (cell death), proliferation (cell growth), or modulation of specific signaling pathways. For example, studies on other novel amino acid derivatives have used cancer cell lines to test for anti-proliferative properties. nih.gov

Receptor Binding Assays : These assays measure the ability of the compound to bind to a specific cellular receptor, determining its affinity and whether it acts as an agonist or antagonist.

Table 4: Potential Pharmacological Models for Investigating this compound This table provides examples of experimental systems to probe the biological activity of a novel amino acid derivative.

| Model Type | Specific Model | Research Objective | Example Measurement |

| In Vitro | Isolated Enzyme Assay | To determine if the compound inhibits a specific enzyme target. | IC₅₀ value (concentration for 50% inhibition). |

| In Vitro | Human Cancer Cell Line (e.g., MCF-7) | To assess anti-proliferative or cytotoxic effects. nih.gov | Cell viability (e.g., MTT assay), apoptosis markers. |

| In Vitro | Receptor Binding Assay | To measure the affinity and selectivity for a specific receptor. | Kᵢ or Kₐ values (inhibition or activation constants). |

| In Vivo | Rodent Model of a Disease | To evaluate efficacy in a disease-relevant context (e.g., inflammation, metabolic disorder). | Reduction in disease symptoms, changes in biomarkers. |

| In Vivo | Pharmacokinetic Study in Rats | To determine the absorption, distribution, metabolism, and excretion (ADME) profile. | Plasma concentration of the compound over time. |

Q & A

Basic: What are the established synthetic routes for (2R)-2-Amino-4-phenoxybutanoic acid?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or peptide coupling strategies. For example:

- Nucleophilic substitution : Fluorine in fluorophenyl derivatives (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) can be displaced by phenoxy groups under basic conditions, followed by ketone reduction and amino group introduction .

- Peptide coupling : Optimized methods for (2R)-aziridine-2-carboxylic acid-containing dipeptides (e.g., using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups) can be adapted for stereospecific amino acid incorporation .

- Chiral resolution : Racemic mixtures may require enzymatic resolution or chiral auxiliary-mediated synthesis to isolate the (2R)-enantiomer .

Basic: How is the stereochemical configuration of this compound confirmed?

Methodological Answer:

- X-ray crystallography : Absolute configuration determination via single-crystal analysis, as demonstrated for structurally similar (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid derivatives .

- Chiral HPLC : Separation using chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV/Vis detection to validate enantiopurity .

- Optical rotation : Comparison of experimental specific rotation values with literature data for (2R)-configured amino acids .

Advanced: What strategies are effective for incorporating this compound into peptide chains?

Methodological Answer:

- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected derivatives for automated synthesis. The phenoxy group may require orthogonal protection (e.g., tert-butyl) to avoid side reactions during coupling .

- Solution-phase coupling : Activate the carboxylic acid with carbodiimides (e.g., DCC or EDC) and coupling agents (e.g., HOBt) for selective amide bond formation. Monitor racemization via circular dichroism (CD) spectroscopy .

- Post-synthetic modifications : Introduce functional groups (e.g., biotin or fluorescent tags) via the amino group while preserving stereochemistry .

Advanced: How can researchers resolve contradictions in reaction yields when synthesizing derivatives of this compound?

Methodological Answer:

- Condition screening : Vary temperature, solvent polarity, and catalysts. For example, ketone reductions in fluorophenyl analogs show higher yields with NaBH₄ in methanol versus LiAlH₄ in THF .

- Mechanistic studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps, particularly for stereochemical outcomes .

- Byproduct analysis : Employ LC-MS or NMR to detect side products (e.g., epimerization or oxidation) that reduce yields .

Advanced: What are the challenges in synthesizing C-terminal vs. N-terminal derivatives of this compound?

Methodological Answer:

- C-terminal deprotection : Acidic conditions (e.g., TFA) for Boc removal can hydrolyze labile phenoxy groups. Use milder deprotection methods (e.g., hydrogenolysis for benzyl esters) .

- N-terminal reactivity : The primary amine may undergo undesired acylation; employ temporary protecting groups (e.g., Boc) during peptide elongation .

- Steric hindrance : Bulky phenoxy substituents can slow coupling kinetics, requiring extended reaction times or elevated temperatures .

Advanced: How does the phenoxy group influence the compound’s reactivity in biological or chemical systems?

Methodological Answer:

- Electronic effects : The phenoxy group’s electron-withdrawing nature increases the acidity of the α-proton, enhancing nucleophilic reactivity at the β-carbon. Compare with fluorophenyl analogs to assess substituent effects .

- Biological interactions : The aromatic ring may engage in π-π stacking with protein residues, as seen in studies of similar amino acids acting as enzyme inhibitors .

- Solubility : The hydrophobic phenoxy group reduces aqueous solubility; introduce polar substituents (e.g., hydroxyl or sulfonic acid groups) for in vivo applications .

Advanced: What analytical techniques are critical for characterizing advanced derivatives of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HR-MS) : Confirm molecular formulas of complex derivatives, such as those with azetidinone or carbonimidoyl groups .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra, particularly for diastereomeric mixtures .

- X-ray photoelectron spectroscopy (XPS) : Analyze electronic environments of nitrogen and oxygen atoms in solid-state derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.